3-Fluoro-4-(piperazin-1-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions of phenacyl bromides with hetero arylpiperazine, followed by reduction and fluorination steps. For instance, a series of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives were synthesized through this method, showing potent antimicrobial activity against various bacterial strains (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of similar compounds reveals varying conformational and intermolecular interactions. For example, 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines exhibit different intermolecular interactions despite having very similar molecular conformations, highlighting the impact of different substituents on the compound's overall structure (Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions of these compounds can involve various processes like fluorination, which is crucial for modifying their chemical properties and enhancing biological activity. The synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine via electrophilic fluorination demonstrates the role of fluorination in developing compounds for imaging dopamine D4 receptors (Eskola et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For example, the crystal structure of related compounds can reveal the presence of weak intermolecular interactions and provide insights into their solid-state behavior (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are critical for the compound's potential applications. The synthesis and evaluation of new urea and thiourea derivatives of piperazine doped with febuxostat, demonstrating antiviral and antimicrobial activities, exemplify the chemical versatility and potential utility of these compounds in pharmaceutical research (Reddy et al., 2013).
Scientific Research Applications
Synthesis of Spiro[cyclohex-1,1‘-isobenzofuranyl] Dopamine Receptor Antagonist : This study presents syntheses of CNS agents, including compounds related to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, with potential applications as dopamine receptor antagonists (Urban et al., 1999).
Anti-TMV and Antimicrobial Activities of Piperazine Derivatives : Research on new urea and thiourea derivatives of piperazine doped with Febuxostat, including compounds structurally similar to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, shows potential antiviral and antimicrobial activities (Reddy et al., 2013).
Syntheses of Novel Ciprofloxacin Derivatives : The reaction of ciprofloxacin with various agents to form piperazine-substituted derivatives, resembling 3-Fluoro-4-(piperazin-1-yl)benzonitrile, is studied for potential pharmaceutical applications (Yadav & Joshi, 2008).
Luminescent Properties of Naphthalimides with Piperazine Substituent : This research investigates novel piperazine substituted naphthalimide compounds, related to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, for their luminescent properties and photo-induced electron transfer, suggesting potential applications in material science (Gan et al., 2003).
Inhibitors of HIV-1 Attachment : A study on indole-based derivatives, including 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, which are structurally related to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, reveals their potential as potent inhibitors of HIV-1 attachment (Wang et al., 2009).
Fluorinated Piperazinyl Substituted Quinazolines as Antibacterial Agents : This research synthesizes fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives, similar to 3-Fluoro-4-(piperazin-1-yl)benzonitrile, for potential antibacterial applications (Patel et al., 2020).
properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOBEAUQUPPPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344348 | |
Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(piperazin-1-yl)benzonitrile | |
CAS RN |
182181-38-0 | |
Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182181-38-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.